Cas no 1805398-12-2 (2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid)
2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid
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- Inchi: 1S/C7H3BrF3NO2/c8-5-4(6(10)11)2(7(13)14)1-3(9)12-5/h1,6H,(H,13,14)
- InChI Key: VIDZQOFQNCSKJA-UHFFFAOYSA-N
- SMILES: BrC1C(C(F)F)=C(C(=O)O)C=C(N=1)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 229
- XLogP3: 2.5
- Topological Polar Surface Area: 50.2
2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029061628-1g |
2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid |
1805398-12-2 | 97% | 1g |
$1,564.50 | 2022-04-01 |
2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid
2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic Acid: A Comprehensive Overview
2-Bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid, identified by the CAS number 1805398-12-2, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a bromine atom, a difluoromethyl group, and a fluorine atom as substituents on a pyridine ring, along with a carboxylic acid group at the 4-position. The combination of these functional groups imparts distinctive chemical properties and biological activities, making it a valuable molecule for various applications.
The synthesis of 2-bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid involves a series of well-established organic reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound with high purity and yield. Researchers have explored various routes, including nucleophilic aromatic substitution, electrophilic substitution, and coupling reactions, to optimize the synthesis process. These efforts have been driven by the need to produce this compound in large quantities for its potential applications in drug discovery and agrochemicals.
The structural features of 2-bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid make it an attractive candidate for use as an intermediate in the synthesis of bioactive molecules. The bromine atom at the 2-position serves as an excellent leaving group, facilitating further substitution reactions. The difluoromethyl group at the 3-position introduces electron-withdrawing effects, which can enhance the reactivity of the molecule in certain reactions. Additionally, the fluorine atom at the 6-position contributes to the overall electronic environment of the pyridine ring, influencing its reactivity and selectivity in various chemical transformations.
Recent studies have highlighted the potential of 2-bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid as a building block for developing novel agrochemicals. Its ability to act as an effective herbicide or insecticide has been demonstrated in laboratory experiments. The carboxylic acid group at the 4-position can be converted into various bioisosteres or esters, enabling further functionalization to tailor its activity for specific agricultural applications. Moreover, its fluorinated structure confers resistance to metabolic degradation in plants and animals, making it a promising candidate for sustainable agricultural practices.
In the field of pharmacology, 2-bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid has shown potential as a lead compound for drug discovery. Its unique combination of functional groups allows for modulation of key pharmacokinetic properties such as solubility, permeability, and bioavailability. Researchers have investigated its ability to inhibit enzymes involved in various disease pathways, including cancer and inflammation. Preliminary results indicate that this compound exhibits selective inhibitory activity against certain targets, warranting further exploration in preclinical studies.
The environmental impact of 2-bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid has also been a subject of recent research. Studies have examined its biodegradation pathways under different environmental conditions, such as soil and aquatic systems. Results suggest that this compound undergoes rapid degradation under aerobic conditions due to microbial activity, minimizing its persistence in the environment. However, further investigations are required to fully understand its long-term ecological effects and ensure its safe use in agricultural and pharmaceutical applications.
In conclusion, 2-bromo-3-(difluoromethyl)-6-fluoropyridine-4-carboxylic acid, with its unique structural features and versatile functional groups, represents a valuable molecule with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into its chemical properties, biological activities, and environmental behavior. As advancements in synthetic chemistry and molecular biology progress, this compound is poised to play an increasingly important role in the development of innovative solutions for agriculture and medicine.
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